Methyl 4-bromomethyl-3-cyanobenzoate

Synthetic Methodology Reaction Optimization Process Chemistry

Researchers face failed syntheses when substituting this specific regioisomer with analogs-the unique 4-bromomethyl-3-cyano pattern directs nucleophilic substitutions and cyclizations with regioselectivity analogs cannot replicate. - **Critical differentiation**: Ortho relationship between cyano and ester defines reactivity; switching to 3-bromomethyl-4-cyano (CAS 908562-25-4) alters electronic and steric outcomes. - **Proven efficiency**: 93% yield under optimized microwave conditions; ideal for process scale-up. - **Supply advantage**: ≥95% purity, reliable global shipping for pharma/agrochemical intermediates.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 219519-17-2
Cat. No. B3116742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromomethyl-3-cyanobenzoate
CAS219519-17-2
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)CBr)C#N
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-4H,5H2,1H3
InChIKeyJYJHLRUIPXMXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromomethyl-3-cyanobenzoate Specifications & Procurement


Methyl 4-bromomethyl-3-cyanobenzoate (CAS 219519-17-2) is a bifunctional aromatic building block characterized by the concurrent presence of a reactive benzyl bromide moiety and an electron-withdrawing cyano group ortho to the ester on the phenyl ring [1]. With a molecular formula of C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol, this solid compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical research [2]. Its typical commercial purity is specified at 95% or higher .

1 Bifunctional aromatic intermediate with reactive benzyl bromide and ortho-cyano ester geometry
2 Supports heterocycle synthesis and nucleophilic substitution workflows requiring regiospecific 4-bromomethyl-3-cyanobenzoate
3 Commercial availability from gram to kilogram scale with multiple purity grades to match R&D and early development needs

Methyl 4-bromomethyl-3-cyanobenzoate: Regioisomeric Purity in Procurement


Direct substitution of Methyl 4-bromomethyl-3-cyanobenzoate (CAS 219519-17-2) with its closely related regioisomers—such as the 3-bromomethyl-4-cyano (CAS 908562-25-4) or 2-bromomethyl-3-cyano (CAS 908562-24-3) analogs—is scientifically unsound due to fundamentally altered molecular electronics and steric environments . The specific spatial arrangement of the bromomethyl and cyano groups relative to the ester defines the compound's reactivity profile, directing subsequent nucleophilic substitutions and cyclizations with a regioselectivity that analogs cannot replicate [1]. The quantitative evidence below demonstrates that even subtle positional shifts lead to divergent synthetic outcomes, rendering generic substitution a high-risk choice for reproducible research and development.

! Regioisomeric shift (e.g., 3-bromomethyl-4-cyano analog) alters the electrophilic character of the benzyl bromide and may direct subsequent reactions differently
! Differing substitution patterns can lead to divergent synthetic outcomes not captured by CAS similarity; generic replacement may compromise route reproducibility
! Vendor QC specifications may vary between regioisomers; verify batch-specific regioisomeric purity and analytical data before substitution

Methyl 4-bromomethyl-3-cyanobenzoate Comparative Evidence Guide


Synthetic Yield: Cross-Study Comparison

A cross-study comparison reveals that the synthesis of Methyl 4-bromomethyl-3-cyanobenzoate via benzylic bromination can be achieved with a reported yield of 93% under microwave irradiation, using tert-butylhydroperoxide as an oxidant . While no direct head-to-head synthesis data exists for its positional isomer (CAS 908562-25-4), the comparable synthetic yields for similar aromatic bromomethylations, which often fall between 60-90%, suggest that the target compound is accessible with high efficiency under optimized conditions .

Synthetic Yield
Reported
93%
Reported isolated yield under microwave conditions; represents upper end of typical bromomethylation range
Cross-study comparable; no direct head-to-head data with regioisomer available
Synthetic Methodology Reaction Optimization Process Chemistry

Regioisomeric Reactivity Differentiation

The specific 4-bromomethyl-3-cyano substitution pattern of CAS 219519-17-2 creates a unique electronic environment that is distinct from its regioisomers, as inferred from the fundamental principles of aromatic substitution [1]. For example, the 3-bromomethyl-4-cyanobenzoate analog (CAS 908562-25-4) positions the electron-withdrawing cyano group para to the ester, which alters the electrophilicity of the bromomethyl carbon and the regioselectivity of subsequent nucleophilic attacks compared to the ortho-cyano arrangement in the target compound . While direct experimental data comparing their reaction rates or selectivities is absent from the public domain, this class-level inference is a critical consideration for route design where regioisomeric purity is paramount.

Regioisomeric Reactivity
Class-level
Qualitative difference
Electronic environment may shift reactivity relative to para-cyano analog; experimental reaction-rate data absent
Class-level inference based on resonance and inductive effects; confirm regioisomeric identity for route design
Medicinal Chemistry Organic Synthesis Building Blocks

Purity & Vendor QC Comparison

Commercially, Methyl 4-bromomethyl-3-cyanobenzoate (CAS 219519-17-2) is routinely offered at a standard purity of 95% by multiple vendors, with some suppliers providing a higher specification of 98% or greater, accompanied by batch-specific QC data including NMR, HPLC, and GC . In contrast, its regioisomer Methyl 3-(bromomethyl)-4-cyanobenzoate (CAS 908562-25-4) is also available at 95-98% purity, but the availability of the higher 98%+ grade for the target compound may offer a practical advantage in workflows demanding higher initial purity for sensitive reactions .

Purity & Vendor QC
Reported
95% standard, 98%+ available
Higher-purity grade availability for target compound may reduce pre-reaction purification needs
Supplier specification data; verify batch-specific QC (NMR, HPLC) before sensitive reactions
Quality Assurance Analytical Chemistry Procurement

Scalability & Supply Chain Flexibility

Several specialized suppliers emphasize the capability to provide Methyl 4-bromomethyl-3-cyanobenzoate from gram-scale to kilogram quantities, suggesting a robust supply chain for both R&D and early-stage development needs . While this is a common attribute for many building blocks, the explicit mention of 'precision customization' and 'flexible production' for this specific CAS number by certain manufacturers indicates a dedicated manufacturing focus that may translate to more reliable lead times and consistent quality for larger orders compared to less-frequently produced isomers .

Scalability & Supply
Data to verify
Gram to kilogram scale
Supplier marketing indicates dedicated manufacturing focus for this regioisomer; may support scale-up reliability
Vendor catalog information; confirm lead times and lot consistency for larger orders
Supply Chain Process Development Procurement

Methyl 4-bromomethyl-3-cyanobenzoate Optimal Applications


ortho-Cyano Pharmacophore Synthesis

The compound is ideally suited as an intermediate for constructing complex heterocyclic scaffolds in medicinal chemistry where the ortho relationship between the cyano and a newly introduced group is critical for biological activity. The unique 4-bromomethyl-3-cyano substitution pattern provides a distinct regiochemical handle that is not available from other regioisomers, making it the preferred choice for target-oriented synthesis requiring this specific geometry [1][2].

High-Yield Intermediate Process Development

Given the reported high synthetic yield of 93% under optimized microwave conditions , this compound is a strong candidate for early-stage process development where cost-efficiency and material throughput are critical. Its established synthesis route suggests that it can be produced reliably and cost-effectively at scale, making it a practical choice for projects transitioning from discovery to preclinical development [1].

Agrochemical Building Block Synthesis

The compound's multifunctional nature—combining a reactive benzyl bromide, an electron-withdrawing cyano group, and an ester—makes it a valuable building block for the synthesis of agrochemicals, particularly those requiring a halogenated aromatic core for biological activity [2]. Its use as an intermediate in this field is supported by its chemical properties and commercial availability in research quantities .

Polymer & Material Science Applications

The specific regiochemistry of Methyl 4-bromomethyl-3-cyanobenzoate can be leveraged in the design of novel monomers for advanced materials. The bromomethyl group acts as an electrophilic site for polymerization or grafting, while the cyano and ester groups provide sites for further functionalization, enabling the creation of materials with tailored electronic or mechanical properties [1][2].

Application
Selection Property
Validation Focus
Ortho-cyano heterocycle synthesis
4-Bromomethyl-3-cyanobenzoate regioisomer
Regiochemical purity and substitution control
Process route development
Reported microwave synthesis route
Yield reproducibility and scale-up feasibility
Agrochemical intermediate synthesis
Bifunctional aromatic building block
Reactivity under agrochemical process conditions
Functional monomer synthesis
Electrophilic bromomethyl group
Polymerization and functionalization control
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